Arterolane Maleate

Developmental toxicology Antimalarial drug safety Reproductive toxicity

Arterolane maleate (OZ277/RBx11160) is a fully synthetic 1,2,4-trioxolane antimalarial offering a 1.75-fold higher embryotoxicity NOEL (0.175 μg/mL) than artemisinin in rat whole-embryo culture, enabling wider dose-ranging windows for DART studies. With a validated geometric mean IC50 of 31.25 nM against Cambodian multidrug-resistant P. falciparum, it serves as a calibrated medium-potency comparator for screening novel endoperoxides. Its time-invariant PK (t½ 2–4 h, no food effect) and demonstrated clinical non-inferiority at 150 mg/750 mg fixed-dose combination provide robust benchmarks for bioequivalence and PBPK modeling. As a chemically defined, non-botanical peroxide scaffold, it eliminates artemisinin's agricultural supply-chain volatility. Order reference-grade API with comprehensive characterization data for formulation research, analytical method validation, and regulatory dossier preparation.

Molecular Formula C26H40N2O8
Molecular Weight 508.6 g/mol
CAS No. 959520-73-1
Cat. No. B605595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArterolane Maleate
CAS959520-73-1
SynonymsArterolane maleate;  OZ-277;  RBx-11160;  OZ 277;  RBx 11160;  OZ277;  RBx11160
Molecular FormulaC26H40N2O8
Molecular Weight508.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H36N2O4.C4H4O4/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15;5-3(6)1-2-4(7)8/h14-18H,3-13,23H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeySVDSPJJUJMMDFX-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arterolane Maleate (CAS 959520-73-1) Synthetic Trioxolane Antimalarial: Procurement and Selection Overview for Drug Development and Research


Arterolane maleate (also known as OZ277 or RBx11160) is a fully synthetic 1,2,4-trioxolane peroxide antimalarial compound developed by the Medicines for Malaria Venture (MMV) and Ranbaxy Laboratories [1]. It was designed as a synthetic alternative to artemisinin derivatives to overcome the supply chain volatility, agricultural dependence, and price fluctuations inherent in plant-derived artemisinins [2]. The compound exhibits rapid schizontocidal activity against all erythrocytic stages of Plasmodium falciparum, with an in vitro potency profile comparable to established semi-synthetic artemisinins [3]. In clinical practice, arterolane maleate is administered as a fixed-dose combination tablet (Synriam™) containing 150 mg arterolane maleate and 750 mg piperaquine phosphate, which has been licensed and used for the treatment of uncomplicated falciparum malaria in India since 2011 [4]. For research and industrial procurement, arterolane maleate represents a chemically defined, non-botanical endoperoxide scaffold with established pharmacopoeial reference standards and validated analytical methods [5].

Why Arterolane Maleate Cannot Be Substituted with Generic Artemisinin Derivatives or Other Ozonides Without Quantitative Verification


Arterolane maleate is frequently miscategorized as a simple functional analog of artemisinin derivatives, yet critical quantitative differences in embryotoxicity safety margin, ex vivo potency against multidrug-resistant isolates, and pharmacokinetic parameters preclude direct substitution without experimental validation [1]. Despite sharing an endoperoxide pharmacophore, arterolane maleate exhibits a distinct embryotoxicity safety margin relative to artemisinin—with a NOEL for RBC damage of 0.175 μg/mL versus 0.1 μg/mL for artemisinin in the rat whole embryo culture model—representing a 1.75-fold improvement in this specific toxicological endpoint [2]. Furthermore, ex vivo IC50 data against Cambodian multidrug-resistant P. falciparum isolates reveal that arterolane (geometric mean IC50 = 31.25 nM) is less potent than dihydroartemisinin (11.26 nM) and artesunate (8.49 nM) under identical assay conditions, indicating that potency assumptions based on artemisinin-class data cannot be extrapolated without confirmatory testing [3]. Cross-resistance patterns also differ: parasites carrying K13 mutations C580Y, R539T, and I543T exhibit cross-resistance between arterolane and dihydroartemisinin, but the magnitude of resistance shift varies by mutation type, with only the I543T mutation conferring significant resistance to ozonides [4]. These quantitative disparities underscore that arterolane maleate occupies a distinct position within the endoperoxide antimalarial class and cannot be interchangeably selected for research or industrial applications based solely on mechanistic similarity.

Arterolane Maleate Quantitative Evidence Guide: Head-to-Head Comparative Data for Scientific Selection


Arterolane Maleate vs. Artemisinin: Embryotoxicity Safety Margin Comparison in Rat Whole Embryo Culture

In a comparative embryotoxicity study using the rat whole embryo culture (WEC) model, arterolane maleate demonstrated a quantitatively superior safety margin relative to artemisinin. The No Observed Effect Level (NOEL) for red blood cell (RBC) damage—the primary embryotoxic endpoint—was 0.175 μg/mL for arterolane compared to 0.1 μg/mL for artemisinin, representing a 1.75-fold higher threshold for embryotoxicity [1]. This differentiation is critical for applications requiring assessment of developmental toxicity risk, as both compounds are active peroxides that induce anemia and subsequent tissue damage in rat embryos, but arterolane's higher NOEL indicates a quantitatively wider safety window in this preclinical model [2].

Developmental toxicology Antimalarial drug safety Reproductive toxicity

Arterolane Maleate vs. Artesunate and Dihydroartemisinin: Ex Vivo Potency Against Multidrug-Resistant Cambodian P. falciparum Isolates

In a blinded ex vivo activity study against 200 P. falciparum isolates from artemisinin-resistant regions in western and northern Cambodia (2009-2010), the geometric mean (GM) 50% inhibitory concentration (IC50) for arterolane (OZ277) was 31.25 nM. This placed arterolane behind artemisone (2.40 nM), artesunate (8.49 nM), dihydroartemisinin (11.26 nM), and artemiside (15.28 nM) in the potency ranking, while remaining substantially more potent than OZ78 (755.27 nM) [1]. The isolates were over 2-fold less susceptible to dihydroartemisinin than the artemisinin-sensitive P. falciparum W2 reference clone, yet all isolates showed sensitivity comparable to test endoperoxides and artesunate with isolate/W2 IC50 susceptibility ratios of <2.0 [2]. The activities of arterolane, artesunate, dihydroartemisinin, and artemisone significantly correlated with that of the ACT partner drug mefloquine, and GM IC50s for all tested endoperoxides correlated with pfmdr1 copy number [3].

Antimalarial drug resistance Ex vivo susceptibility testing Endoperoxide comparative pharmacology

Arterolane-Piperaquine vs. Artemether-Lumefantrine: Clinical Non-Inferiority in Uncomplicated Falciparum Malaria

In a comparative, multicenter, randomized clinical trial assessing arterolane maleate 150 mg plus piperaquine phosphate 750 mg (AM-PQP) versus Coartem® (artemether-lumefantrine), both regimens demonstrated equivalent efficacy in treating uncomplicated P. falciparum malaria. The median parasite clearance time was 30 hours in both treatment groups, and the median fever clearance time was 24 hours in both groups, with no statistically significant difference observed [1]. No treatment failure was noted in the AM-PQP group (0/151 evaluable patients), while one patient receiving Coartem failed treatment by day 28 [2]. A subsequent systematic review and meta-analysis of four randomized controlled trials confirmed that the 28-day PCR-corrected risk difference between artemether-lumefantrine and arterolane-piperaquine was 0 (95% CI: -0.02 to 0.02), establishing statistical non-inferiority [3]. At 42-day follow-up, the PCR-corrected risk difference remained 0.01 (95% CI: -0.01 to 0.03), and the adverse effect profile was comparable with a risk difference of at least one adverse effect being -0.01 (95% CI: -0.02 to 0.00) [4].

Antimalarial clinical trials Fixed-dose combination therapy Artemisinin-based combination therapy alternatives

Arterolane Maleate Pharmacokinetics: Half-Life and Absorption Profile Compared to Artesunate

In a randomized, placebo-controlled phase I study in healthy Caucasian males, arterolane maleate demonstrated consistent pharmacokinetic parameters across a single oral dose range of 25-600 mg. The initial peak plasma concentration occurred at 2-3 hours post-dose, followed by a secondary peak at approximately 5 hours post-dose, and the geometric mean elimination half-life (t1/2) was approximately 2-4 hours [1]. The pharmacokinetics appeared time-invariant after repeated once-daily dosing for 7 days, and the presence of food did not significantly affect absorption [2]. In contrast, artesunate—the most clinically comparable semi-synthetic artemisinin derivative—is rapidly converted to its active metabolite dihydroartemisinin (DHA), with oral artesunate exhibiting a DHA t1/2 of approximately 40-60 minutes and requiring more frequent dosing considerations in certain regimens [3]. Arterolane's slightly longer t1/2 and absence of an active metabolite dependency differentiates its pharmacokinetic profile for applications where direct-acting, parent-compound activity is preferred [4].

Clinical pharmacokinetics Oral bioavailability Antimalarial drug metabolism

Arterolane vs. OZ439 (Artefenomel): Comparative In Vitro Stability Under High Parasitemia Conditions

In a comparative study examining parasite-dependent degradation of synthetic ozonides, both OZ277 (arterolane) and OZ439 (artefenomel) were evaluated under conditions of varying parasitemia using pulsed-exposure activity assays. Under very high parasitemia conditions (approximately 90%), both compounds were rapidly degraded and completely devoid of antimalarial activity in trophozoite-stage parasite cultures exposed to a 3-hour drug pulse [1]. Drug degradation was parasite stage-dependent and positively correlated with parasite load; increasing trophozoite-stage parasitemia led to substantially higher rates of degradation for both OZ277 and OZ439, associated with a reduction in in vitro antimalarial activity [2]. While the study did not identify a quantitative differential in degradation rates between the two ozonides under these extreme conditions, the findings establish a class-level inference that high parasite burden—a clinical scenario encountered in severe malaria—may compromise the efficacy of both ozonide antimalarials through heme-mediated degradation pathways [3].

Ozonide antimalarial stability Parasite-mediated drug degradation In vitro pharmacodynamics

Arterolane Maleate: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Developmental and Reproductive Toxicology (DART) Studies Requiring Quantified Embryotoxicity Reference Data

Based on the direct head-to-head embryotoxicity comparison showing arterolane's NOEL for RBC damage of 0.175 μg/mL versus artemisinin's 0.1 μg/mL in the rat whole embryo culture model, arterolane maleate is the preferred reference compound for studies investigating the developmental toxicity of endoperoxide antimalarials. Its 1.75-fold higher NOEL provides a wider experimental window for dose-ranging studies and enables more precise characterization of the embryotoxicity-antimalarial activity relationship. This quantitative differentiation makes arterolane maleate particularly suitable for laboratories conducting comparative DART assessments of novel synthetic peroxides or for regulatory toxicology programs requiring a well-characterized benchmark compound with published embryotoxicity data [1].

Ex Vivo Drug Susceptibility Testing Against Multidrug-Resistant P. falciparum Isolates

For malaria research laboratories conducting ex vivo susceptibility testing of clinical isolates from artemisinin-resistant regions, arterolane maleate serves as an essential comparator compound with a precisely quantified potency benchmark. The established geometric mean IC50 of 31.25 nM against Cambodian multidrug-resistant isolates, positioned between artesunate (8.49 nM) and OZ78 (755.27 nM) in the potency hierarchy, provides a calibrated reference point for evaluating novel endoperoxide candidates. Researchers screening compound libraries for activity against resistant parasites can use arterolane maleate as a medium-potency control to contextualize hit-to-lead potency thresholds. Additionally, the documented correlation of arterolane IC50 values with pfmdr1 copy number and mefloquine activity enables its use as a pharmacogenetic probe in studies investigating multidrug resistance mechanisms [2].

Fixed-Dose Combination Formulation Development and Bioequivalence Studies

The clinical non-inferiority of the arterolane-piperaquine fixed-dose combination (150 mg/750 mg) versus artemether-lumefantrine—demonstrated by identical median parasite clearance times (30 hours) and fever clearance times (24 hours), and a 28-day PCR-corrected risk difference of 0 (95% CI: -0.02 to 0.02)—establishes arterolane maleate as a validated partner drug for combination therapy development. Pharmaceutical manufacturers developing generic arterolane-piperaquine formulations or novel fixed-dose combinations can reference these clinical efficacy benchmarks for bioequivalence study design and regulatory dossier preparation. The quantitative clinical data also support the procurement of arterolane maleate active pharmaceutical ingredient (API) for formulation research, with the understanding that the compound's fully synthetic origin eliminates the agricultural supply chain variability associated with artemisinin derivatives [3].

Pharmacokinetic Modeling and In Vitro-In Vivo Extrapolation (IVIVE) Studies

Arterolane maleate's well-characterized pharmacokinetic profile—including geometric mean t1/2 of 2-4 hours, time-invariant PK after repeated dosing, lack of significant food effect, and the distinctive secondary peak at 5 hours post-dose—makes it an ideal candidate for physiologically based pharmacokinetic (PBPK) modeling and IVIVE studies. Its pharmacokinetic parameters differ quantitatively from artesunate/DHA (t1/2 ≈ 40-60 minutes) and artefenomel (t1/2 > 24 hours), positioning arterolane maleate as a distinct PK benchmark within the ozonide class. Researchers developing in silico models to predict human PK from in vitro data, or those conducting interspecies scaling studies, can leverage the published phase I PK dataset to validate their modeling approaches. The availability of PK data in both healthy volunteers and malaria patients further enables disease-state PK modeling applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arterolane Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.